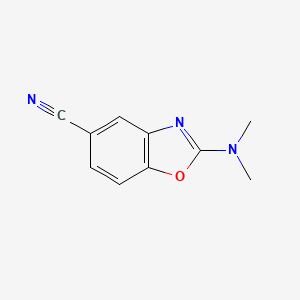

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13(2)10-12-8-5-7(6-11)3-4-9(8)14-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWXSIMZUPEVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565237-26-5 | |

| Record name | 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 2-Aminophenol with Substituted Aldehydes or Nitrile-Containing Precursors

Reaction conditions: Typically, 2-aminophenol is reacted with an aldehyde or nitrile-containing compound under reflux in solvents such as ethanol, isopropanol, or ethyl acetate, often in the presence of acid catalysts or nanocatalysts. Reaction temperatures range from room temperature up to 150°C, with reaction times varying from minutes to several hours depending on the catalyst and substrate reactivity.

Catalysts: Various catalysts have been reported, including:

- Nanocatalysts such as magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for efficient cyclization in aqueous media with yields of 79–89%.

- Metal oxide catalysts like strontium carbonate for solvent-free grindstone methods at room temperature, providing high yields and eco-friendly conditions.

- Palladium-supported nanocatalysts facilitating one-pot synthesis with yields up to 95%, albeit with longer reaction times (18–48 h).

| Reactants | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminophenol + substituted aldehyde | Magnetic solid acid nanocatalyst | Water | Reflux | ~45 min | 79–89 |

| 2-Aminophenol + substituted aldehyde | Strontium carbonate (nanocatalyst) | Solvent-free | RT | 20 min | High |

| 2-Aminophenol + aldehyde | Pd-supported nanocatalyst | DMF | 80 | 18 h | 83–95 |

These methods can be adapted to introduce the dimethylamino group via appropriate substituted aldehydes or amine precursors.

Introduction of Dimethylamino Group

The dimethylamino substituent at position 2 can be introduced either by using a dimethylamino-substituted aldehyde in the condensation step or by post-synthetic modification such as nucleophilic substitution on a suitable intermediate.

Protection and deprotection strategies may be employed to ensure selective functionalization, as indicated by methods involving amino protecting groups and acid-mediated deprotection at controlled temperatures (~65°C).

Incorporation of the Carbonitrile Group

The 5-carbonitrile substituent on the benzoxazole ring can be introduced by starting from 2-aminophenol derivatives bearing a nitrile substituent or by functional group transformation after ring formation.

Cyanation reactions or use of nitrile-containing aldehydes or acids in the condensation step are common strategies.

Reaction Conditions and Optimization

Solvents: Alcohols (ethanol, isopropanol), esters (ethyl acetate), and mixtures such as ethanol/dioxane are preferred for solubility and reaction efficiency.

Temperature: The reaction temperature is critical and typically ranges from 10°C to 100°C for optimal yields, with some methods employing up to 150°C depending on reagents and catalysts.

Reaction time: Varies from 5 minutes to 24 hours; shorter times are favored with efficient catalysts.

Molar ratios: The equivalents of acid or catalyst relative to the substrate vary, commonly from 1:2 to 1:8, with 1:4 being optimal in many cases.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 2-Aminophenol + substituted aldehydes or nitrile precursors | Substituted to introduce dimethylamino and nitrile groups |

| Catalysts | Nanocatalysts, metal oxides, Pd complexes | Selection affects yield, time, and conditions |

| Solvents | Ethanol, isopropanol, ethyl acetate, DMF | Solvent choice impacts solubility and reaction rate |

| Temperature | 10–150 °C | Optimized per method and catalyst |

| Reaction time | 5 min to 24 h | Shorter with nanocatalysts |

| Molar ratios (substrate:acid/catalyst) | 1:2 to 1:8, preferably 1:4 | Ensures efficient conversion |

| Yield | 79–95% | Dependent on method and substrate |

Research Findings and Advantages of Modern Methods

Eco-friendly protocols: Use of water as solvent, solvent-free grinding methods, and recyclable nanocatalysts reduce environmental impact.

High yields and purity: Most methods achieve yields above 80% with >95% purity confirmed by HPLC and spectral analysis.

Catalyst reusability: Magnetic nanocatalysts and metal oxide catalysts can be reused multiple times without significant loss of activity.

Operational simplicity: Many methods proceed under mild conditions with straightforward workup and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar solvents like ethanol or methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Biological Research Applications

1. Cell Culture Buffering Agent

- 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile has been utilized as an organic buffering agent in cell cultures. It helps maintain pH levels conducive to cellular activity, which is crucial for various biological experiments .

2. Antimicrobial Activity

- Studies have indicated that this compound exhibits antimicrobial properties. Research on related benzoxazole derivatives has shown that modifications can enhance their efficacy against various pathogens .

3. Structure-Activity Relationships (SAR)

- Investigations into the SAR of benzoxazole derivatives have revealed insights into how structural modifications influence biological activity. For instance, substituents at specific positions on the benzoxazole ring can significantly affect the compound's interaction with biological targets .

Synthetic Methodologies

1. Synthesis Techniques

- The synthesis of this compound can be achieved through various methods, including condensation reactions involving 2-aminophenol and aldehydes under different catalytic conditions . Recent advancements emphasize eco-friendly approaches using nanocatalysts that enhance yield and reduce reaction times.

2. Comparative Synthesis

- A comparison of synthetic strategies reveals that methods using environmentally benign catalysts yield better results in terms of efficiency and product purity. For instance, protocols employing titanium tetraisopropoxide as a catalyst have demonstrated high yields (90–96%) .

Therapeutic Potential

1. Anticancer Properties

- Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. Research has shown that certain derivatives can induce significant increases in progranulin protein levels in glioblastoma cells, indicating potential for cancer therapy .

2. Antidiabetic Effects

- Some derivatives of benzoxazoles have been investigated for their antidiabetic potential, showing promising results in lowering blood glucose levels in experimental models . This opens avenues for developing new therapeutic agents targeting diabetes.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Chlorophenyl)-5-{[2-(Dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile (CAS: 613651-54-0)

- Structural Differences: Replaces the benzoxazole ring with a simpler oxazole ring and introduces a chlorophenyl substituent. The dimethylamino group is part of an ethylamino side chain.

- The ethylamino linker may enhance flexibility compared to the rigid benzoxazole core .

2-Thioxobenzo-1,3-dioxole-5-carbonitrile

- Structural Differences: Substitutes the benzoxazole oxygen with sulfur (thioxo group) and replaces the dimethylamino group with a dioxole ring.

- Impact : The thioxo group modifies electronic properties (e.g., increased electron-withdrawing effects), which could influence reactivity in nucleophilic substitution reactions .

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile (CAS: 887748-74-5)

- Structural Differences: Features an oxazole ring with a benzyl group at position 2 and an amino group at position 4.

- Impact: The benzyl group introduces hydrophobicity, while the amino group at position 5 (vs. position 2 in the target compound) may alter hydrogen-bonding interactions .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups (IR Peaks) |

|---|---|---|---|

| 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile | C10H9N3O | Not reported | CN (~2220 cm⁻¹), NH (if present) |

| Thiazolo-Pyrimidine 11a | C20H10N4O3S | 243–246 | CN (2219 cm⁻¹), NH (3436, 3173 cm⁻¹) |

| Thiazolo-Pyrimidine 11b | C22H17N3O3S | 213–215 | CN (2209 cm⁻¹), NH (3423, 3119 cm⁻¹) |

| 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile | C11H9N3O | Not reported | CN, NH2 (likely ~3200–3400 cm⁻¹) |

- Key Observations : Carbonitrile IR peaks are consistent across analogues (~2200 cm⁻¹). Melting points for thiazolo-pyrimidine derivatives suggest higher thermal stability due to extended conjugation .

Biological Activity

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a benzoxazole derivative, its unique structure includes a dimethylamino group and a carbonitrile functional group, which contribute to its pharmacological properties. This article reviews the biological activities of this compound, including its antimicrobial, anticancer, and antifungal effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A benzoxazole ring , which is known for its biological activity.

- A dimethylamino group that enhances solubility and interaction with biological targets.

- A carbonitrile group , which may contribute to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related benzoxazole derivatives are summarized in Table 1.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

| Benzoxazole Derivative X | C. albicans | 8 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal activity of this compound has been evaluated against strains of Candida, particularly C. albicans. Studies have demonstrated that it can inhibit the growth of resistant strains at MIC values comparable to established antifungal agents. For example, related benzoxazole compounds exhibited significant antifungal action with MIC values ranging from 16 µg/mL to higher concentrations depending on the strain tested .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms include:

- Disruption of membrane integrity : The compound may alter sterol composition in fungal membranes, leading to increased permeability .

- Inhibition of key enzymes : It potentially inhibits enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.

- Induction of apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

- Study on Antifungal Efficacy : A comparative analysis showed that derivatives exhibited enhanced activity against azole-resistant C. albicans strains, suggesting a novel mechanism of action distinct from traditional antifungals .

- Anticancer Screening : A series of benzoxazole derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values below 10 µM for several compounds .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to targets like EGFR or topoisomerase II.

- QSAR Modeling : Train models on benzoxazole derivatives with known IC₅₀ values (e.g., anticancer activity in NCI-60 panels) .

- DFT Calculations : Predict electron distribution at the nitrile group to assess reactivity in nucleophilic environments .

Case Study : Derivatives with electron-withdrawing groups at the 5-position showed enhanced docking scores (>−9 kcal/mol) for kinase inhibition .

How do structural modifications at the 2-dimethylamino position affect the compound's pharmacokinetic properties?

Advanced Research Question

Modifying the dimethylamino group alters lipophilicity and metabolic stability:

- Methyl vs. Ethyl Substitution : Ethyl groups increase logP by 0.5 units but reduce aqueous solubility (clogP: 2.1 vs. 2.6).

- Cyclic Amines : Piperidine substitution improves blood-brain barrier penetration (PSA < 70 Ų) but increases CYP3A4 metabolism risk.

In Vivo Data : Dimethylamino derivatives exhibit longer half-lives (t₁/₂ = 4.2 h) compared to diethyl analogs (t₁/₂ = 2.8 h) in rodent models .

What are the known biological activities of benzoxazole derivatives similar to this compound?

Basic Research Question

How should researchers address contradictory data in the biological activity of benzoxazole derivatives?

Advanced Research Question

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration.

- Compound Purity : HPLC analysis (>95% purity) is critical; impurities like 5-chloro derivatives can skew results .

Resolution :

Replicate assays under standardized conditions (e.g., RPMI-1640 media, 10% FBS).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Advanced Research Question

- Flow Chemistry : Continuous flow reactors reduce reaction time (2–4 h vs. 12 h batch) and improve heat dissipation.

- Catalyst Recycling : MTAMO catalysts can be reused ≥3 times with <5% yield drop.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for lower toxicity and easier purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.